molecular formula C7H15ClO2S B2418359 Heptane-1-sulfonyl Chloride CAS No. 927-92-4

Heptane-1-sulfonyl Chloride

Cat. No.: B2418359
CAS No.: 927-92-4
M. Wt: 198.71
InChI Key: HXIUMEKDVYLMOK-UHFFFAOYSA-N
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Description

Heptane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative of heptane, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the first carbon of the heptane chain. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

Heptane-1-sulfonyl Chloride (HSCl) is an organic compound that is widely used in various industries. The primary targets of HSCl are organic compounds, particularly those containing nucleophilic functional groups . It acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of HSCl involves the formation of a sulfonyl group (SO2Cl) on the target molecule . This is achieved through an electrophilic aromatic substitution reaction, where HSCl acts as the electrophile . The sulfonyl group can then react with a nucleophile, such as ammonia, to form a sulfonamide .

Biochemical Pathways

The biochemical pathways affected by HSCl are primarily related to the synthesis of sulfonamides . Sulfonamides are a class of compounds that have a wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The introduction of a sulfonyl group by HSCl can therefore lead to the formation of these biologically active compounds .

Result of Action

The result of HSCl’s action is the formation of sulfonamides, which can have various molecular and cellular effects depending on their specific structure . For example, some sulfonamides can inhibit the growth of bacteria by blocking the synthesis of folic acid, a necessary component for bacterial growth .

Action Environment

The action of HSCl can be influenced by various environmental factors. For instance, the reaction of HSCl with nucleophiles can be affected by the presence of light, with different products being formed under different light conditions . Additionally, the pH and temperature of the reaction environment can also influence the reaction rate and product distribution .

Biochemical Analysis

Biochemical Properties

Heptane-1-sulfonyl chloride, like other sulfonyl chlorides, is produced by free-radical reactions of chlorine, sulfur dioxide, and hydrocarbons . In the context of biochemical reactions, sulfonyl chlorides are known to interact with various enzymes, proteins, and other biomolecules . For instance, sulfonamides, which contain a similar functional group, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .

Cellular Effects

While specific cellular effects of this compound are not well-documented, it’s worth noting that sulfonyl chlorides, in general, are known to interact with various cellular components. For instance, sulfonamides, which contain a similar functional group, can interact with enzymes like carbonic anhydrase and dihydropteroate synthetase, influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Sulfonyl chlorides are known to participate in free-radical reactions . They can react with a variety of nucleophiles, leading to the formation of sulfonates . This reaction is catalyzed by a supergene family of enzymes called sulfotransferases (SULTs) .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

This compound, like other sulfonyl chlorides, is likely to be involved in sulfonation, an important reaction in the metabolism of numerous xenobiotics, drugs, and endogenous compounds . The universal sulfonate donor for these reactions is 3′-phosphoadenosine 5′-phosphosulfate (PAPS), and the transfer of sulfonate to a hydroxyl or amino group is catalyzed by sulfotransferases (SULTs) .

Transport and Distribution

Subcellular Localization

. For instance, targeting signals or post-translational modifications can direct a compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-1-sulfonyl chloride can be synthesized through the reaction of heptane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the heptane-1-sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added gradually. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using similar reaction conditions. The process involves the continuous addition of thionyl chloride to a reactor containing heptane-1-sulfonic acid, with efficient removal of the by-products (SO2 and HCl) to ensure a high yield of the desired product. The reaction is typically carried out in a controlled environment to maintain safety and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: Heptane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: this compound can be reduced to heptane-1-sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions with this compound. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or THF, with the reaction conducted under an inert atmosphere to prevent moisture interference.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Heptane-1-sulfonic acid: Formed by reduction.

Scientific Research Applications

Heptane-1-sulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain sulfonyl functional groups.

    Material Science: Utilized in the preparation of functional materials, such as polymers and surfactants, that incorporate sulfonyl groups for enhanced properties.

    Biological Research: Used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Comparison with Similar Compounds

Heptane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride (CH3SO2Cl): A smaller sulfonyl chloride with similar reactivity but different physical properties due to its shorter carbon chain.

    Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with distinct reactivity patterns influenced by the aromatic ring.

    Hexane-1-sulfonyl chloride (C6H13SO2Cl): A structurally similar compound with one less carbon atom in the alkyl chain, leading to slightly different reactivity and physical properties.

Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and applications in organic synthesis. The presence of a seven-carbon alkyl chain provides a balance between hydrophobicity and reactivity, making it suitable for various chemical transformations and industrial applications.

Properties

IUPAC Name

heptane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIUMEKDVYLMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-92-4
Record name 1-Heptanesulfonyl chloride
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Synthesis routes and methods

Procedure details

To phosphorous pentachloride (3.3 g, 16 mmol) was added solid heptanesulfonic acid, sodium salt monohydrate (1.75 g, 8 mmol) and the mixture was left to stir overnight under nitrogen. Phosphorous oxychloride was removed by distillation at 150° C. for 3 h. The residue was distilled under reduced pressure (ca. 5 mm Hg) at 135° C. to give ca. 1 g of material which was allowed to cool to room temperature. The precipitated free acid was removed by filtration to afford the title compound as an oil (500 mg, 31%) which was used without further purification.
Quantity
3.3 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One

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